Dehydro Ivabradine Oxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

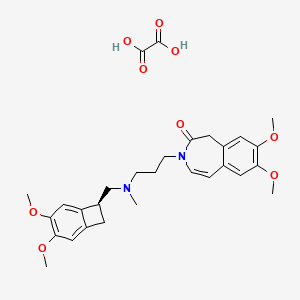

Dehydro Ivabradine Oxalate is a chemical compound with the molecular formula C29H36N2O9 and a molecular weight of 556.60 g/mol It is a derivative of Ivabradine, a medication primarily used for the symptomatic treatment of chronic stable angina and heart failure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Ivabradine Oxalate involves multiple steps, starting from the basic structure of Ivabradine. The process typically includes the following steps:

Formation of the Core Structure: The core structure of Ivabradine is synthesized through a series of reactions involving the formation of a bicyclo[4.2.0]octa-1,3,5-triene ring system.

Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This includes the addition of methoxy groups and the formation of the benzazepinone ring.

Oxalate Formation: The final step involves the reaction of the synthesized compound with oxalic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions: Dehydro Ivabradine Oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学研究应用

Pharmaceutical Research

Dehydro Ivabradine Oxalate serves as a key compound in studying the pharmacokinetics and pharmacodynamics of Ivabradine derivatives. Research indicates that it can be used to assess drug interactions and therapeutic efficacy in various cardiovascular conditions .

Cardiovascular Therapeutics

The compound is primarily utilized in developing treatments for cardiovascular diseases. Clinical studies have shown that Ivabradine, and by extension its derivatives, effectively lowers heart rates while maintaining cardiac output, making it beneficial for patients with coronary artery disease .

Biological Studies

Researchers employ this compound to investigate its effects on biological systems, particularly within cardiovascular research. Its ability to modulate heart rate provides insights into the management of heart failure and related disorders .

Medicinal Chemistry

As a lead compound, this compound is explored for potential therapeutic applications beyond those currently established for Ivabradine. Its unique structural properties may lead to new drug formulations targeting heart rate regulation .

Industrial Applications

In pharmaceutical production, this compound is utilized in developing analytical methods and quality control processes, ensuring the consistency and purity of cardiovascular drugs .

Real-World Effectiveness Study

A significant observational study involving 655 Chinese patients treated with Ivabradine demonstrated a mean reduction in heart rate of 13.2 bpm at one month and 14.5 bpm at six months. The study highlighted improvements in New York Heart Association functional class and quality of life metrics, confirming the compound's efficacy in real-world settings .

Comparison with Other Cardiovascular Agents

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| This compound | High | Targets I_f channels specifically |

| Ivabradine | High | Clinically validated; reduces heart rate effectively |

| Dronedarone | Moderate | Antiarrhythmic properties; broader potassium action |

| Bisoprolol | Low | Beta-blocker; different mechanism |

| Metoprolol | Low | Selective beta-1 antagonist; used for hypertension |

作用机制

Dehydro Ivabradine Oxalate exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the “funny” channels (If) in the sinoatrial node of the heart. This inhibition reduces the heart rate without affecting other cardiac ionic channels, such as calcium or potassium channels. The reduction in heart rate allows for more efficient blood flow to the myocardium, improving oxygen supply and reducing the workload on the heart .

相似化合物的比较

Ivabradine: The parent compound, used for treating chronic stable angina and heart failure.

N-Desmethyl Ivabradine: A metabolite of Ivabradine with similar pharmacological properties.

Ivabradine Hydrochloride: Another derivative used in pharmaceutical formulations.

Uniqueness: Dehydro Ivabradine Oxalate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. These modifications can potentially enhance its efficacy, reduce side effects, or provide new therapeutic applications .

生物活性

Dehydro Ivabradine Oxalate, a derivative of ivabradine, has garnered attention for its potential therapeutic applications, particularly in cardiovascular health. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- CAS Number : 1346558-08-4

- Molecular Formula : C27H34N2O5·C2H2O4

- Molecular Weight : 556.60 g/mol

- SMILES Notation : COc1cc2CC(=O)N(CCCN(C)C[C@H]3Cc4cc(OC)c(OC)cc34)C=Cc2cc1OC.OC(=O)C(=O)O

This compound functions primarily as an inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically HCN4. This inhibition leads to a reduction in heart rate by decreasing the pacemaker activity in the sinoatrial node. The compound is particularly effective in conditions where heart rate management is critical, such as heart failure and inappropriate sinus tachycardia.

Pharmacological Effects

- Heart Rate Reduction : Clinical studies have demonstrated that ivabradine and its derivatives significantly lower heart rates in patients with chronic heart failure. For instance, a study reported a decrease in heart rate from 87 ± 12.61/min to 75.85 ± 8.91/min over a treatment period, indicating effective management of tachycardia .

- Improvement in Quality of Life : Patients undergoing treatment with ivabradine have shown significant improvements in health-related quality of life (HR-QOL), particularly in social functioning and overall well-being .

- Safety Profile : Case reports suggest that this compound can be safely administered without significant adverse effects, making it a viable option for long-term management of heart conditions .

Case Study 1: Hemodialysis Patients

A study involving hemodialysis patients with chronic heart failure assessed the efficacy of ivabradine. Over 12 weeks, participants experienced significant reductions in heart rate and improvements in systolic blood pressure, alongside a marked decrease in dialysis-related hypotension .

Case Study 2: Chronic Heart Failure Management

In another investigation focusing on chronic heart failure patients not receiving optimal beta-blocker therapy, ivabradine was found to significantly reduce hospitalizations due to worsening heart failure symptoms . These findings align with previous research indicating that ivabradine's efficacy is enhanced when used alongside beta-blockers.

Comparative Efficacy Table

属性

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZJJKAYCYVLIR-ZMBIFBSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。